(4E)-TCO-PEG4-NHS ester
Description
(4E)-TCO-PEG4-NHS ester is a heterobifunctional crosslinker composed of three key components:
- Trans-cyclooctene (TCO): A strained alkene that rapidly reacts with tetrazine derivatives via bioorthogonal inverse electron-demand Diels-Alder (IEDDA) reactions.
- PEG4 spacer: A hydrophilic tetraethylene glycol chain that enhances aqueous solubility and reduces steric hindrance during conjugation .
- NHS ester: Reacts with primary amines (e.g., lysine residues on proteins or antibodies) to form stable amide bonds .
This compound is widely used for site-specific labeling of antibodies, proteins, and other amine-containing biomolecules, enabling applications in targeted drug delivery, bioimaging, and protein interaction studies . Its PEG4 spacer distinguishes it from non-PEGylated analogs, offering improved solubility and flexibility in complex biological systems .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O10/c27-21-8-9-22(28)26(21)36-23(29)10-12-31-14-16-33-18-19-34-17-15-32-13-11-25-24(30)35-20-6-4-2-1-3-5-7-20/h1-2,20H,3-19H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPMRASGLDBKPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Trans-Cyclooctene (TCO)
The TCO moiety is synthesized via ring-closing metathesis (RCM) of 1,5-cyclooctadiene using a Grubbs II catalyst ([RuCl2(IMesH2)(CHPh)]). This reaction proceeds under inert atmosphere at 45°C for 12–16 hours, yielding the strained trans-isomer with >95% stereochemical purity. Alternative methods employ photoisomerization of cis-cyclooctene, though this approach requires UV light (254 nm) and results in lower yields (70–75%).
Key Reaction Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 5 mol% Grubbs II | Maximizes RCM efficiency |
| Temperature | 45°C | Prevents decomposition |
| Reaction time | 16 hours | Ensures completion |
PEG4 Spacer Incorporation
The PEG4 chain is introduced via nucleophilic substitution between TCO-chloride and tetraethylene glycol diamine. The reaction occurs in anhydrous dimethylformamide (DMF) with triethylamine (TEA) as a base, achieving 85–90% coupling efficiency. Excess diamine (2.5 equiv.) ensures complete consumption of TCO-chloride, while microwave-assisted heating (80°C, 30 minutes) reduces side-product formation.
Purification Note
Crude PEG4-TCO intermediates are purified by silica gel chromatography (ethyl acetate/methanol, 9:1 v/v) to remove unreacted diamine and DMF residues.
NHS Ester Conjugation
The terminal amine of PEG4-TCO is reacted with N,N'-disuccinimidyl carbonate (DSC) in dichloromethane (DCM) under nitrogen. This step requires precise pH control (7.5–8.0) using sodium bicarbonate buffer to activate the amine for DSC coupling. After 4 hours at room temperature, the NHS ester derivative forms with 75–80% yield.
Critical Factors
-
DSC stoichiometry : A 1.2:1 molar ratio (DSC:amine) minimizes NHS hydrolysis.
-
Solvent choice : Anhydrous DCM prevents competing hydrolysis reactions.
Purification and Characterization
Purification Protocols
Post-synthesis purification employs size-exclusion chromatography (SEC) or Zeba spin desalting columns (7 kDa MWCO) to isolate (4E)-TCO-PEG4-NHS ester from unreacted DSC and PEG4-TCO. SEC using Sephadex LH-20 in methanol achieves >95% purity, while desalting columns enable rapid buffer exchange into PBS (pH 7.4) for biological applications.
Recovery Rates
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| SEC (Sephadex LH-20) | 95–98 | 80–85 |
| Zeba columns | 90–92 | >95 |
Analytical Characterization
-
NMR Spectroscopy : NMR (500 MHz, CDCl) confirms NHS ester formation via peaks at δ 2.84 ppm (succinimidyl CH) and δ 6.85 ppm (TCO alkene protons).
-
HPLC-MS : Reverse-phase C18 columns (gradient: 5–95% acetonitrile in 0.1% TFA) resolve the compound at 5.2 minutes, with ESI-MS showing [M+H] at m/z 515.3.
-
UV-Vis : The NHS ester exhibits λ at 260 nm (ε = 8,400 Mcm), enabling quantification.
Optimization Strategies
Reaction Scale-Up
Increasing batch size from 10 mg to 100 mg requires adjusting PEG4-TCO:DSC ratios to 1:1.5 to compensate for DSC hydrolysis. Pilot studies demonstrate scalable yields (78–82%) when using jacketed reactors with temperature control (±0.5°C).
Solvent Screening
Alternative solvents were evaluated for NHS conjugation:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 80 |
| THF | 7.52 | 65 |
| Acetonitrile | 37.5 | 42 |
Polar solvents like acetonitrile promote DSC hydrolysis, reducing yields.
Comparative Analysis with Alternative Linkers
(4E)-TCO-PEG4-NHS ester outperforms maleimide- and amine-functionalized analogs in conjugation efficiency due to its dual reactivity:
| Linker Type | Reaction Rate (k, Ms) | Stability (t, PBS) |
|---|---|---|
| NHS ester (this work) | 0.15 | 48 hours |
| Maleimide | 0.08 | 24 hours |
| Amine | 0.02 | >72 hours |
The NHS group enables rapid amine coupling (pH 7–9), while the TCO moiety permits subsequent tetrazine ligation (k ≈ 1,000 Ms).
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Chemical Reactions
(4E)-trans-Cyclooctene-polyethylene glycol-4-N-hydroxysuccinimide ester undergoes several types of chemical reactions, which include:
-
Nucleophilic Substitution: Reacts with primary amines to form stable amide bonds .
-
Hydrolysis: In the presence of water, the N-hydroxysuccinimide ester hydrolyzes to form the corresponding carboxylic acid and N-hydroxysuccinimide.
-
Click Chemistry Reactions: The trans-cyclooctene moiety participates in click chemistry reactions, especially inverse electron-demand Diels-Alder cycloaddition with tetrazines .
3.1. Nucleophilic Substitution
TCO-PEG4-NHS ester reacts with primary amines (
) to form stable amide bonds. This reaction is widely used to conjugate the TCO-PEG4 moiety to proteins, peptides, and other amine-containing molecules .
-
Reaction Mechanism: The NHS ester group is highly reactive towards primary amines. The amine attacks the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide and the formation of a stable amide bond.
-
Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a pH between 7 and 9 .
-
Reagents: Common reagents include primary amines in a suitable buffer solution.
-
Product: The major product is an amide bond, linking the TCO-PEG4 moiety to the amine-containing molecule.
3.2. Hydrolysis
In the presence of water, the NHS ester group of TCO-PEG4-NHS ester can undergo hydrolysis, resulting in the formation of a carboxylic acid and N-hydroxysuccinimide.
-
Reaction Mechanism: Water attacks the carbonyl carbon of the NHS ester, leading to the cleavage of the ester bond and the formation of a carboxylic acid and N-hydroxysuccinimide.
-
Conditions: This reaction occurs in aqueous conditions, often under mild acidic or basic conditions.
-
Reagents: Water is the primary reagent.
-
Product: The products are the corresponding carboxylic acid and N-hydroxysuccinimide.
3.3. Click Chemistry Reactions
The trans-cyclooctene (TCO) moiety in TCO-PEG4-NHS ester can participate in click chemistry reactions, specifically the inverse electron-demand Diels-Alder cycloaddition with tetrazines .
-
Reaction Mechanism: The TCO group reacts with tetrazines via an inverse electron-demand Diels-Alder cycloaddition to form a stable dihydropyridazine linkage . The extremely fast kinetics and selectivity enable the conjugation of two low abundance biopolymers in an aqueous and otherwise complex chemical environment .
-
Conditions: The reaction is typically carried out in aqueous solutions at room temperature .
-
Product: The major product is a stable dihydropyridazine linkage .
Comparison with Similar Compounds
| Compound | Reactive Group | Application |
|---|---|---|
| (4E)-trans-Cyclooctene-polyethylene glycol-4-maleimide | Maleimide | Reacts with thiol groups; used for conjugating to cysteine residues in proteins. |
| (4E)-trans-Cyclooctene-polyethylene glycol-4-amine | Amine | Reacts with carboxylic acids using coupling agents; used for general bioconjugation. |
| (4E)-trans-Cyclooctene-polyethylene glycol-4-carboxylic acid | Carboxylic acid | Reacts with amines using coupling agents; used for modifying surfaces and creating bioconjugates. |
| TCO-PEG4-NHS ester | NHS ester | Reacts with primary amines; used for labeling proteins, antibodies, and other amine-containing molecules. |
TCO-PEG4-NHS ester is unique due to its combination of a highly reactive N-hydroxysuccinimide ester and a trans-cyclooctene moiety. This combination allows for efficient bioconjugation and click chemistry reactions, making it a versatile tool in various scientific research applications. The polyethylene glycol spacer also enhances the solubility and biocompatibility of the compound, further increasing its utility in biological and medical research.
Scientific Research Applications
Key Applications
-
Bioconjugation
- TCO-PEG4-NHS ester is primarily used for attaching biomolecules such as proteins or antibodies to surfaces or other molecules. This application is crucial for the development of targeted therapies and diagnostics.
- The compound reacts specifically with primary amines at pH 7-9, forming stable covalent bonds that facilitate the conjugation process .
- Drug Delivery Systems
- Fluorescent Labeling
- Polymer Chemistry
- Diagnostics Development
Case Study 1: Labeling Single Domain Antibody Fragments
In a study published in Nature Communications, researchers conjugated TCO-PEG4-NHS ester to single domain antibody fragments targeting HER2. The conjugation efficiency was assessed using mass spectrometry, revealing over 85% modification efficiency. This study demonstrated the potential of TCO-PEG4-NHS ester in enhancing the targeting capabilities of therapeutic antibodies .
Case Study 2: PET Imaging Applications
A study explored the use of TCO-conjugated antibodies for immuno-PET imaging of head-and-neck squamous cell carcinoma. The TCO moiety facilitated rapid and efficient labeling with radioisotopes, significantly improving imaging quality and accuracy in detecting tumor markers .
Case Study 3: Drug Delivery Enhancement
Research published in ACS Bioconjugate Chemistry examined the impact of TCO-PEG4-NHS ester on the pharmacokinetics of interleukin-2 (IL2). By modifying IL2 with this compound, researchers were able to enhance its biological performance through improved solubility and stability, leading to better therapeutic outcomes .
Mechanism of Action
The mechanism of action of (4E)-trans-Cyclooctene-polyethylene glycol-4-N-hydroxysuccinimide ester involves the formation of stable amide bonds through nucleophilic substitution. The N-hydroxysuccinimide ester is highly reactive towards primary amines, facilitating the formation of amide bonds. The trans-cyclooctene moiety can also participate in click chemistry reactions, forming stable triazole linkages with azides. These reactions are highly specific and efficient, making the compound a valuable tool in bioconjugation and click chemistry applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key distinctions between (4E)-TCO-PEG4-NHS ester and its analogs:
NB* = Nanobody construct tested in .
Key Findings:
Conjugation Efficiency :
- (4E)-TCO-PEG4-NHS ester achieves ~70% higher TCO loading compared to TCO-NHS ester under optimized conditions (2.6 vs. 1.5 TCO/NB) .
- The PEG4 spacer improves accessibility of reactive sites, particularly for bulky biomolecules like antibodies .
Solubility and Stability: PEG4 significantly reduces aggregation, even at high TCO equivalents (e.g., 100 eq.), whereas TCO-NHS ester forms insoluble aggregates under similar conditions . Non-PEGylated TCO-NHS ester is prone to precipitation in aqueous buffers, limiting its use in high-concentration applications .
Linker Length Trade-offs: While PEG4 enhances solubility, shorter linkers (e.g., TCO-NHS ester) are preferred for minimizing structural perturbations.
Application-Specific Suitability: Antibody Conjugation: PEG4 variants dominate due to compatibility with large proteins (e.g., IgG antibodies) and high labeling efficiency (>90% yield reported in ) . Small Proteins/Peptides: Non-PEGylated TCO-NHS ester may suffice for constructs where linker length must be minimized .
Research Case Studies
- Antibody-siRNA Conjugates : (4E)-TCO-PEG4-NHS ester enabled efficient coupling of anti-TREM2 antibodies to siRNA strands via tetrazine chemistry, achieving >90% conjugation yields .
- PSMA-Targeted Therapy: PEG4-TCO-labeled 5D3 antibodies showed superior stability and tumor-targeting efficacy compared to non-PEGylated analogs in prostate cancer models .
- Spike Protein Imaging: TCO-PEG4-NHS ester outperformed TCO-NHS ester in labeling SARS-CoV-2 Spike-binding nanobodies, with 2.6 TCO/NB enabling high-resolution PET imaging .
Biological Activity
Overview
(4E)-TCO-PEG4-NHS ester, commonly referred to as TCO-PEG4-NHS ester, is a bifunctional linker that plays a significant role in bioconjugation applications. This compound integrates trans-cyclooctene (TCO) with a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester, enabling efficient coupling to primary amines in proteins and other biomolecules. Its design facilitates rapid and selective reactions, making it a valuable tool in various biological and therapeutic contexts.
- Molecular Formula : C24H38N2O10
- Molecular Weight : 514.57 g/mol
- Solubility : Soluble in DMSO, DMF, THF, and dichloromethane
- Purity : Typically >95% (HPLC)
- Appearance : Colorless to slightly yellow oil
The biological activity of TCO-PEG4-NHS ester is primarily characterized by its ability to form stable covalent bonds with biomolecules through the following mechanisms:
- Diels-Alder Reaction : The compound undergoes an inverse electron-demand Diels-Alder reaction with tetrazines, allowing for rapid conjugation under mild conditions.
- NHS Ester Reactivity : The NHS ester reacts specifically with primary amines found in proteins or peptides, forming stable amide bonds at physiological pH (7-9) .
Applications in Bioconjugation
TCO-PEG4-NHS ester is utilized in various applications due to its unique properties:
- Labeling Antibodies and Proteins : It effectively labels single-domain antibodies for imaging and therapeutic applications, enhancing specificity and targeting capabilities .
- Antibody-Drug Conjugates (ADCs) : As a cleavable linker, it is used in the synthesis of ADCs, allowing for controlled release of therapeutic agents .
- PROTAC Synthesis : The compound serves as a linker in PROTACs (proteolysis-targeting chimeras), which are designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system .
Case Study 1: Labeling Efficiency of Single-Domain Antibodies
A study demonstrated the conjugation of the HER2-targeted single-domain antibody 2Rs15d with TCO-GK-PEG4-NHS ester. Using MALDI-TOF mass spectrometry, it was found that approximately 85% of the antibody was modified with the prosthetic moiety. This high labeling efficiency is crucial for enhancing the imaging capabilities of targeted therapies .
Case Study 2: Comparison with Other Linkers
In comparative studies, TCO-GK-PEG4-NHS ester showed superior conjugation efficiency compared to other linkers lacking the glycine-lysine component. For instance, when conjugated to another HER2-specific antibody, conversion rates exceeded 50%, indicating that TCO-GK's design significantly improves binding stability and specificity .
Comparative Analysis of Linkers
| Linker Type | Unique Features | Reaction Rate | Controlled Release |
|---|---|---|---|
| TCO-GK-PEG4-NHS Ester | Cleavable linker with high specificity | Fast | Yes |
| TCO-PEG4-NHS Ester | Lacks cleavable linker; faster reaction kinetics | Very Fast | No |
| DBCO-NHS Ester | Copper-free click chemistry | Moderate | No |
| Maleimide-Based Linkers | Reacts with thiol groups | Slow | Yes |
Q & A
Q. How do I conjugate (4E)-TCO-PEG4-NHS ester to proteins or antibodies?
- Methodological Answer : Conjugation involves reacting the NHS ester group with primary amines (e.g., lysine residues) on the target protein. Use borate-buffered saline (50 mM borate, 0.15 M NaCl, pH 8.5) with 18% DMSO to enhance reagent solubility. A typical protocol includes:
- Incubating the protein (e.g., 200 μM antibody) with (4E)-TCO-PEG4-NHS ester (4 mM) for 2 hours at room temperature.
- Adding the reagent incrementally (e.g., in two equal batches at 30-minute intervals) to minimize aggregation.
- Purifying the conjugate using size-exclusion columns or dialysis to remove unreacted reagent .
Q. What are the optimal storage conditions for (4E)-TCO-PEG4-NHS ester?
- Methodological Answer : Store the reagent at -20°C in a dry, light-protected environment. Avoid freeze-thaw cycles, as repeated exposure to ambient conditions can hydrolyze the NHS ester group, reducing conjugation efficiency. Solutions prepared in organic solvents (e.g., DMSO) should be aliquoted and used immediately .
Q. How do I select an appropriate buffer for conjugation reactions?
- Methodological Answer : Use buffers with a pH of 8.0–8.5 (e.g., borate or PBS) to maximize NHS-amine reactivity. Avoid amine-containing buffers (e.g., Tris or glycine), as they compete with the target protein’s lysine residues. Include 10–20% DMSO to improve reagent solubility in aqueous solutions .
Advanced Research Questions
Q. How can I optimize reaction parameters to improve conjugation efficiency?
- Methodological Answer : Systematic optimization includes:
- Molar Ratio : Test reagent-to-protein ratios (e.g., 10:1 to 50:1) to balance labeling density and protein integrity.
- Reaction Time : Monitor conjugation over 1–4 hours; prolonged incubation may increase nonspecific binding.
- DMSO Concentration : Adjust DMSO (10–25%) to balance solubility and protein stability.
Validate efficiency via SDS-PAGE (shift in molecular weight) or MALDI-TOF .
Q. What analytical methods are recommended to validate successful conjugation?
- Methodological Answer :
- HABA Assay : Quantify biotinylation (if applicable) via UV-Vis at 500 nm using 4’-hydroxyazobenzene-2-carboxylic acid .
- UPLC-TOF/MS : Confirm molecular weight shifts (e.g., +514.57 Da per TCO-PEG4-NHS ester moiety) .
- Functional Assays : Test retention of protein activity post-conjugation (e.g., antigen binding for antibodies) .
Q. How is (4E)-TCO-PEG4-NHS ester applied in PROTAC synthesis?
- Methodological Answer : The compound serves as a PEG-based linker in PROTACs, connecting an E3 ubiquitin ligase ligand (e.g., VHL or CRBN binder) and a target protein ligand. The TCO group enables subsequent bioorthogonal “click” reactions with tetrazine-modified molecules. Key steps:
- Synthesize PROTAC precursors with amine-reactive handles.
- Conjugate (4E)-TCO-PEG4-NHS ester to the E3 ligase ligand.
- React with tetrazine-functionalized target ligands under physiological conditions .
Q. How is this reagent used in antibody-siRNA conjugate (ARC) development?
- Methodological Answer :
- Antibody Functionalization : Attach TCO-PEG4-NHS ester to lysine residues on antibodies (e.g., anti-TREM2).
- siRNA Modification : Introduce tetrazine groups to the siRNA sense strand.
- Click Chemistry : React TCO-modified antibodies with tetrazine-siRNA to form stable ARC complexes via inverse electron-demand Diels-Alder (IEDDA) reactions. Validate silencing efficacy in cell-based assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
